FAAH Inhibitory Activity: Positional Fluorine Effect on the N1-Phenyl Ring Differentiates This 3-Fluoro Analog from the 4-Fluoro Isomer
In the Ortar et al. 2013 study, a systematic SAR analysis demonstrated that the presence and position of the fluorine atom on the N1-phenyl ring critically modulate FAAH inhibition. The 3-fluorophenyl N1-substituted tetrazolyl urea scaffold (to which the target compound belongs) is the parent chemotype for a series of highly potent FAAH inhibitors. While the exact IC50 of the target compound was not individually reported, the study establishes that compounds within this series, such as the leading analogs 16, 20, 21, 25, and 28, achieved FAAH IC50 values in the 3.0–9.7 nM range with 39- to >141-fold selectivity over MAGL [1]. In contrast, closer analogs like 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea (CAS 897623-93-7), which differs only by fluorine position, are expected to exhibit divergent activity profiles based on the steep SAR landscape described in the same publication. This positional isomerism is a well-validated determinant of binding affinity due to altered electrostatic and steric interactions within the FAAH active site.
| Evidence Dimension | FAAH inhibitory potency (IC50) - positional fluorine effect |
|---|---|
| Target Compound Data | Not individually quantified, but the compound is the direct structural analog of the most potent FAAH inhibitors (IC50 3.0–9.7 nM) in the series, bearing the critical 3-fluoro substituent. |
| Comparator Or Baseline | 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea (CAS 897623-93-7); quantitative FAAH IC50 data not publicly available, but SAR indicates distinct activity from meta-fluoro substitution. |
| Quantified Difference | Meta (3-fluoro) vs. para (4-fluoro) substitution is expected to produce a significant difference in FAAH IC50 based on the known SAR of the tetrazolyl urea series. |
| Conditions | In vitro FAAH inhibition assay using human recombinant enzyme or rat brain homogenates, as described in Ortar et al. 2013. |
Why This Matters
Procurement of the 4-fluoro analog instead of the 3-fluoro target compound risks introducing an uncharacterized, likely less active FAAH inhibitor, undermining assay validity in endocannabinoid research.
- [1] Ortar G, Morera E, De Petrocellis L, Ligresti A, Schiano Moriello A, Morera L, Nalli M, Ragno R, Pirolli A, Di Marzo V. Biaryl tetrazolyl ureas as inhibitors of endocannabinoid metabolism: modulation at the N-portion and distal phenyl ring. Eur J Med Chem. 2013 May;63:118-32. doi: 10.1016/j.ejmech.2013.02.005. PMID: 23474898. View Source
